Cas no 407610-91-7 (Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-bromo-)

Technical Introduction: Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-bromo- is a brominated bicyclic compound featuring a fused cycloalkene and aromatic ring system. Its unique structure, combining a strained bicyclic framework with a conjugated diene and ketone functionality, makes it a valuable intermediate in organic synthesis. The presence of the bromine substituent enhances its reactivity, facilitating selective cross-coupling reactions, cycloadditions, or further functionalization. This compound is particularly useful in the development of complex molecular architectures, including pharmaceuticals and agrochemicals. Its stability and defined reactivity profile offer advantages in precision synthesis, enabling controlled modifications under mild conditions. Suitable for research applications requiring tailored bicyclic scaffolds.
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-bromo- structure
407610-91-7 structure
Product Name:Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-bromo-
CAS No:407610-91-7
MF:C8H5BrO
MW:197.028701543808
CID:3974394
PubChem ID:15547950
Update Time:2025-05-23

Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-bromo- Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-bromo-
    • 407610-91-7
    • EN300-176581
    • 4-Bromobicyclo(4.2.0)octa-1,3,5-trien-7-one
    • SCHEMBL2370367
    • AT46222
    • 958-925-9
    • 4-bromobicyclo[4.2.0]octa-1,3,5-trien-7-one
    • Inchi: 1S/C8H5BrO/c9-6-2-1-5-3-8(10)7(5)4-6/h1-2,4H,3H2
    • InChI Key: SIBAIBBXJAOUAE-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C(C2)=O

Computed Properties

  • Exact Mass: 195.95238Da
  • Monoisotopic Mass: 195.95238Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 17.1Ų

Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-bromo- Pricemore >>

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Additional information on Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-bromo-

Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-bromo-

The compound with CAS No. 407610-91-7, commonly referred to as Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-bromo, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique bicyclic structure and the presence of a bromine atom at the 4-position, which contributes to its distinctive chemical properties and potential applications.

Bicyclo[4.2.0]octa-1,3,5-trien-7-one is a fused bicyclic system composed of a cyclohexene ring and a cyclopropane ring, with three double bonds within the structure. The presence of the bromine atom at the 4-position introduces additional functional complexity, making this compound a valuable substrate for various chemical transformations and biological studies.

Recent research has highlighted the potential of Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-bromo in drug discovery and development. Its rigid bicyclic framework provides an ideal platform for exploring molecular interactions with biological targets such as enzymes and receptors. For instance, studies have shown that this compound exhibits promising activity in inhibiting certain kinases, which are critical in cellular signaling pathways associated with cancer and inflammatory diseases.

The synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-one derivatives has been optimized through advanced methodologies such as ring-closing metathesis and electrocyclization reactions. These techniques allow for precise control over the stereochemistry and functionalization of the molecule, enabling researchers to tailor its properties for specific applications.

In addition to its pharmacological potential, Bicyclo[4.2.0]octa-1,3,5-trien-7-one has also been explored in materials science for its unique electronic properties. The conjugated system within the molecule makes it a candidate for applications in organic electronics and optoelectronic devices.

Furthermore, recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of Bicyclo[4.2.0]octa-1,3,5-trien-7-one derivatives. Quantum mechanical calculations have revealed that the bromine substitution at the 4-position significantly alters the molecule's electron distribution, enhancing its reactivity towards electrophilic substitutions and nucleophilic attacks.

The study of Bicyclo[4.2.0]octa-1,3,5-trien-7-one has also contributed to our understanding of strained ring systems in organic chemistry. The cyclopropane ring introduces significant angle strain into the molecule, which can influence its stability and reactivity under different conditions.

In conclusion, Bicyclo[4.2.0]octa-1,3,5-trien-7-one, particularly its 4-bromo derivative (CAS No: 407610-91), represents a fascinating area of research with diverse applications across multiple disciplines.

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